Gibberellin A9
Overview
Description
Gibberellin A9 is a naturally occurring gibberellin identified in various plants and microorganisms. It plays a crucial role in plant growth and development, influencing processes such as stem elongation, seed germination, and flowering.
Synthesis Analysis
The synthesis of Gibberellin A9 and its derivatives has been extensively studied. For instance, the synthesis of 2,3-(3H)-Gibberellin A9 with a specific activity of 47 Ci mmole−1 involves the conversion of △2,3GA9 methyl ester epoxide to (3H)-GA9 methyl ester epoxide using carrier-free tritium gas, which is then de-epoxidized and hydrolyzed to yield (3H)-GA9 (Yokota, Reeve, & Crozier, 1976).
Molecular Structure Analysis
The molecular structure of Gibberellin A9 has been elucidated through various techniques, including gas chromatography-mass spectrometry. It has been identified in extracts of Norway spruce, confirming its presence and structure in plant species (Odén, Andersson, & Gref, 1982).
Chemical Reactions and Properties
Gibberellin A9 undergoes several biochemical transformations within plant and microbial systems. For example, it can be metabolized by chloroplast sonicates from pea seedlings into various derivatives, showcasing its dynamic role in plant biochemistry (Railton, 1977).
Physical Properties Analysis
The physical properties of Gibberellin A9, such as solubility, stability, and its behavior under different environmental conditions, are crucial for understanding its role in plant physiology. However, specific studies focusing on these aspects are limited and often embedded within broader research on gibberellins.
Chemical Properties Analysis
Gibberellin A9's chemical properties, including its reactivity and interactions with other molecules in the plant system, are fundamental to its role as a plant hormone. Its biosynthesis and metabolic pathways have been studied, revealing insights into its production and regulation within plants and microbes (Nett et al., 2017).
Scientific Research Applications
GA9 in Plant Analysis and Identification:
- GA9 glucosyl ester is useful for identifying and studying the elemental composition of GA conjugates in Sitka spruce shoots (Moritz, 1992).
- It has been identified as a compound in Norway spruce extracts using combined gas chromatography-mass spectrometry and active fraction detection (Odén et al., 1982).
Role in Plant Growth:
- GA9 is known to promote stem elongation, epicotyl growth, and seedling elongation in various plants, contributing significantly to their developmental processes (Wittwer & Bukovac, 1962).
- It has been shown to significantly stimulate the hypocotyl growth of Chinese cabbage seedlings at very low concentrations (Sassa et al., 1994).
Biochemical and Molecular Insights:
- GA9 is involved in gene regulation in plants by binding to nuclear receptors and promoting degradation of DELLA proteins, integral to the growth and development of plants (Murase et al., 2008).
- It's also crucial for female flower development in cucumber, indicating its role in reproductive processes (Pimenta Lange & Lange, 2016).
Analytical and Methodological Applications:
- GA9 can be quantified in plant extracts using various methods including gas chromatography-mass spectrometry, radioimmunoassay, and bioassay (Odén et al., 1987).
- The synthesis and study of labeled GA9 provide insights into its metabolism and interaction with other biological molecules (Yokota et al., 1976).
Safety And Hazards
Gibberellin A9 is believed to be non-hazardous. However, it is recommended to avoid inhalation, and contact with eyes, skin, and clothing. Avoid repeated or prolonged exposure7.
Future Directions
There is a continuously increasing interest in gibberellin research because of their relevant role in the so-called “Green Revolution”, as well as their current and possible applications in crop improvement2. The functions attributed to gibberellins have been traditionally restricted to the regulation of plant stature, seed germination, and flowering. Nonetheless, research in the last years has shown that these functions extend to many other relevant processes2.
properties
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h11-14H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVYWTXXZIFXDT-YGNOGLJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A9 | |
CAS RN |
427-77-0 | |
Record name | Gibberellin A9 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=427-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gibberellin A9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GIBBERELLIN A9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC5WIK98K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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